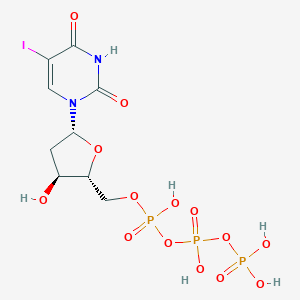

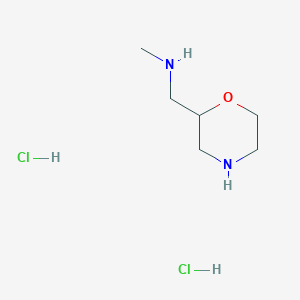

![molecular formula C24H14 B048583 Benzo[b]perylene CAS No. 197-70-6](/img/structure/B48583.png)

Benzo[b]perylene

Overview

Description

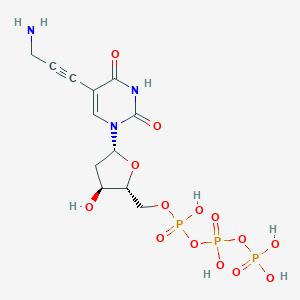

Benzo[b]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 . It is a product of incomplete combustion and is found in substances like tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils .

Synthesis Analysis

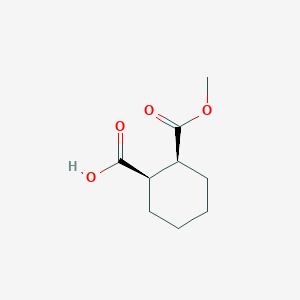

The synthesis of Benzo[b]perylene has been described in several studies. One approach involves the rational assembly of benzenoid rings in benzo[ghi]perylene . Another method involves the synthesis of “swallow tail” N-substituted benzo[ghi]perylene monoimides (BPI) and coronene diimides (COI) via a Diels-Alder reaction .

Molecular Structure Analysis

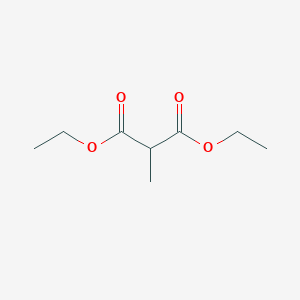

Benzo[b]perylene has a molecular weight of 302.368 Da and a mono-isotopic mass of 302.109558 Da . It consists of 24 carbon atoms and 14 hydrogen atoms .

Physical And Chemical Properties Analysis

Benzo[b]perylene has a density of 1.3±0.1 g/cm3, a boiling point of 552.3±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 80.2±0.8 kJ/mol and a flash point of 282.0±15.1 °C .

Scientific Research Applications

Environmental Bioremediation

Benzo[b]perylene, a polycyclic aromatic hydrocarbon (PAH), is known for its environmental persistence and potential health risks. Research has explored the biodegradation of such compounds using microbial consortia. For instance, a yeast consortium has been optimized to degrade Benzo[b]perylene in the presence of ZnO nanoparticles and biosurfactants . This approach is significant for environmental cleanup, especially in areas contaminated with PAHs.

Nanoparticle Synthesis

The synthesis of ZnO nanoparticles is a notable application where Benzo[b]perylene’s properties are utilized. These nanoparticles have diverse applications, including in the field of nanobioremediation , where they assist in the degradation of environmental pollutants .

Organic Electronics

Benzo[b]perylene derivatives have been studied for their potential in organic electronics . The unique photophysical properties of these compounds make them suitable for applications such as organic field-effect transistors (OFETs). The synthesis of benzo-fused perylene oligomers with up to 13 linearly annulated rings showcases the material’s promise in this field .

Photophysical Research

The study of larger acenes, which includes compounds like Benzo[b]perylene, is driven by their distinct photophysical properties . These properties are crucial for understanding the behavior of PAHs in various conditions and can lead to advancements in photochemistry and materials science .

Fluorescent Probes

Benzo[b]perylene’s structure allows it to be used in the development of small-molecule fluorescent probes . These probes are valuable in biological research for imaging and tracking various biological processes due to their absorption and emission in the visible region .

Kinetic Modeling

The degradation kinetics of Benzo[b]perylene can be modeled to understand its environmental behavior better. This information is vital for environmental risk assessment and developing strategies for the remediation of PAH-contaminated sites .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Benzo[b]perylene, a polycyclic aromatic hydrocarbon (PAH), primarily targets the cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including PAHs .

Mode of Action

The interaction of Benzo[b]perylene with its targets involves a series of metabolic transformations. The compound is metabolized by cytochrome P450 to form various metabolites . The orientation of the lone-pair of electrons toward the aromatic core of the compound significantly affects its electronic structures and energy levels .

Biochemical Pathways

The biochemical pathways affected by Benzo[b]perylene involve the metabolism of the compound by cytochrome P450 enzymes . The metabolites produced as a result of these pathways can interact with DNA, leading to the formation of DNA adducts . These adducts can cause mutations and malignant transformations .

Pharmacokinetics

Given its structure and properties, it is likely to have low solubility and volatility . This suggests that the compound may have low bioavailability and may be slowly metabolized and excreted from the body.

Result of Action

The primary result of the action of Benzo[b]perylene is the formation of DNA adducts, which can lead to mutations and malignant transformations . This can potentially lead to carcinogenic effects.

Action Environment

Benzo[b]perylene is found in various environmental compartments, including air, surface water, soil, and sediments . It is present in cigarette smoke, as well as in food products, especially when smoked and grilled . Environmental factors, such as the presence of other pollutants, can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

hexacyclo[11.9.1.114,18.03,8.09,23.022,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18(24),19,21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-9-17-16(6-1)14-22-21-11-4-8-15-7-3-10-19(23(15)21)20-13-5-12-18(17)24(20)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDAAYMFPFYGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC=C6)C4=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075196 | |

| Record name | Benzo[b]perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]perylene | |

CAS RN |

197-70-6 | |

| Record name | Benzo[b]perylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Benzo[b]perylene, and where is it found?

A1: Benzo[b]perylene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. It's a common environmental pollutant generated through incomplete combustion of organic materials like fossil fuels and wood. [] As a result, it can be found in sources like cigarette smoke condensate [] and hard-coal flue gas condensate. []

Q2: Why is there interest in studying the fluorescence of Benzo[b]perylene?

A2: Researchers use fluorescence spectroscopy to identify and quantify PAHs like Benzo[b]perylene. Understanding how specific molecules quench (reduce) fluorescence is important for accurate analysis. One study found that the fluorescence of Benzo[b]perylene is selectively quenched by nitromethane, highlighting the importance of considering potential interferences during analysis. []

Q3: What are the potential health risks associated with Benzo[b]perylene exposure?

A3: While this specific set of research papers doesn't delve into the toxicological details, it does mention that several C24H14 PAHs, including Benzo[b]perylene, have been identified as mutagens and carcinogens. [] This highlights the importance of understanding the formation and presence of these compounds in environments where human exposure is possible.

Q4: Has any research explored the nonlinear optical properties of Benzo[b]perylene derivatives?

A4: Yes, a study investigated the ultrafast nonlinear optical properties of a Benzo[b]perylene derivative, benzo[b]naphtho[1,2,3,4-pqr]perylene (BNP). [] The researchers found that BNP exhibits a strong three-photon absorption coefficient, suggesting potential applications in fields like optical limiting and data storage.

Q5: Are there any analytical techniques specifically used for identifying and quantifying Benzo[b]perylene?

A5: The provided research highlights the use of gas chromatography/mass spectrometry (GC/MS) for determining the presence and quantity of various PAHs, including Benzo[b]perylene, emitted from sources like coal-fired residential furnaces. [] Additionally, high-pressure liquid chromatography with ultraviolet-visible absorbance detection and mass spectrometric detection has been used to analyze Benzo[b]perylene in controlled pyrolysis experiments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.